molecular formula C27H19N3O B8239506 (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8239506
M. Wt: 401.5 g/mol
InChI Key: MNKHFUNLOVIPJM-FTJBHMTQSA-N
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Description

Our product, (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, is a chiral oxazoline ligand of high purity, specifically designed for advanced catalytic and synthetic applications. This compound features a stereogenic center with defined (4R,5S) configuration and integrates a 1,10-phenanthroline heterocycle, a structure known for its strong metal-chelating properties . The molecular formula is C27H19N3O and it has a molecular weight of 401.46 g/mol . While specific biological data for this exact stereoisomer is not available, the 1,10-phenanthroline scaffold is recognized in research for its diverse biological activity. Related compounds based on the 1,10-phenanthroline structure have been investigated for their antimicrobial properties, including a dual mechanism of action against Mycobacterium tuberculosis involving enzymatic activation and host autophagy induction . This suggests potential research applications in developing new therapeutic agents and studying host-pathogen interactions. As a ligand, its rigid, bidentate structure makes it highly valuable in asymmetric synthesis and coordination chemistry. Researchers can utilize this compound to create chiral metal complexes for catalyzing a wide range of enantioselective transformations. The product requires storage under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKHFUNLOVIPJM-FTJBHMTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenanthroline derivative and the appropriate phenyl-substituted oxazoline precursor.

    Cyclization Reaction: The key step involves the cyclization of the phenanthroline derivative with the oxazoline precursor under specific reaction conditions, such as the use of a suitable base (e.g., sodium hydride) and solvent (e.g., tetrahydrofuran).

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups and the oxazoline ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds related to phenanthroline derivatives exhibit significant anticancer properties. For instance, studies on similar phenanthroline-based compounds have demonstrated their ability to inhibit telomerase activity and induce apoptosis in cancer cells. A specific study showed that certain derivatives could stabilize G-quadruplex structures in DNA, leading to selective inhibition of cancer cell proliferation .

Case Study: G-Quadruplex Stabilization
A study highlighted the synthesis of phenanthroline derivatives that bind preferentially to G-quadruplex DNA structures. These compounds exhibited substantial antiproliferative effects in various cancer cell lines by selectively targeting telomerase activity .

2. Antimicrobial Properties
Phenanthroline derivatives have also been evaluated for their antimicrobial activities against various pathogens. The dual mechanism of action observed in certain derivatives suggests potential applications in treating infections caused by drug-resistant bacteria .

Case Study: Mycobacterium tuberculosis
A notable case involved the evaluation of 5-nitro-1,10-phenanthroline against Mycobacterium tuberculosis. The compound was found to induce autophagy in macrophages and showed efficacy against resistant strains of the bacteria .

Catalysis Applications

1. Transition Metal Catalysis
The oxazole's coordination capabilities make it a suitable ligand for transition metal catalysis. Research has focused on synthesizing metal complexes using (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole as a ligand. These complexes have shown enhanced catalytic activity in various organic transformations.

Case Study: Catalytic Reactions
In a study involving transition metal-catalyzed reactions, the oxazole derivative was utilized as a ligand to facilitate cross-coupling reactions. The results indicated improved yields compared to traditional ligands due to the steric and electronic properties imparted by the oxazole moiety .

Materials Science Applications

1. Sensor Development
The unique optical properties of phenanthroline derivatives have led to their application in sensor technologies. The ability of these compounds to form stable complexes with metal ions allows for their use in detecting metal pollutants in environmental samples.

Case Study: Metal Ion Sensors
Research demonstrated that phenanthroline-based sensors could detect trace amounts of heavy metals such as lead and mercury in water samples. The sensors exhibited high sensitivity and selectivity due to the specific binding interactions between the phenanthroline moiety and the metal ions .

Mechanism of Action

The mechanism of action of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The phenanthroline moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Substituents/Backbone Molecular Weight Key Properties/Applications Synthesis Yield Reference
Target Compound 1,10-Phenanthrolin-2-yl Not Reported Chiral catalysis, metal coordination Not Reported
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-... Benzhydryl pyridyl 450.61 Pd-catalyzed azidation High
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... Thiazole/fluorophenyl ~500 (est.) Isostructural packing, high crystallinity High
(4R,4′R,5S,5′S)-Cycloheptane-bis-dihydrooxazole Cycloheptane bridge 540.69 High stability (0–6°C storage) 99%
(S)-Diphenyl-4,5-dihydrooxazole derivatives Phenylglycinol-derived ~300 (est.) Enantioselective synthesis, >99% purity 83–95%

Biological Activity

The compound (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a derivative of phenanthroline that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its interactions with biological systems and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a phenanthroline moiety and a dihydrooxazole ring. The stereochemistry at the 4R and 5S positions contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that phenanthroline derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness against drug-resistant Mycobacterium tuberculosis .
  • Anticancer Properties
    • Research indicates that this compound displays cytotoxic effects on cancer cell lines. In vitro assays have revealed its potential in inducing apoptosis in breast and renal cancer cells .
  • Mechanism of Action
    • The mechanism underlying the biological activity of this compound involves the generation of reactive oxygen species (ROS) and the induction of autophagy in cancer cells . This dual mechanism enhances its efficacy against resistant strains and tumor cells.

Case Studies

Several case studies provide insights into the biological activity of this compound:

Case Study 1: Antimycobacterial Activity

A study identified this compound as a lead candidate against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively and was particularly potent against drug-resistant strains .

Case Study 2: Anticancer Efficacy

In a series of experiments involving various human tumor cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values were determined for several cell lines, indicating significant anticancer potential .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialEffective against M. tuberculosis
CytotoxicityInduces apoptosis in cancer cells
ROS GenerationIncreases oxidative stress in cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiopure (4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

  • Methodological Answer : The compound’s chiral oxazoline core can be synthesized via a three-step protocol starting from (S)-(+)-2-phenylglycinol. Key steps include:

Cyclocondensation : Reacting (S)-(+)-2-phenylglycinol with a substituted benzaldehyde under acid catalysis to form the oxazoline ring .

Phenanthroline Functionalization : Introduce the 1,10-phenanthrolin-2-yl group via nucleophilic substitution or coupling reactions, optimized using copper(I) catalysts for stereochemical control .

Purification : Achieve >99% enantiomeric purity via recrystallization or chiral chromatography. Monitor purity using polarimetry ([α]D) and confirm via HPLC with a chiral stationary phase .

Q. How can researchers validate the stereochemical integrity of the oxazoline ring during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm diastereotopic proton splitting patterns (e.g., AB systems in the 4,5-dihydrooxazole ring) .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) and refine using SHELXL .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to verify enantiopurity .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., ESI-HRMS for [M+H]+^+ ions).
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1650–1670 cm1^{-1} for oxazoline rings) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature catalytic reactions .

Advanced Research Questions

Q. How does the 1,10-phenanthrolin-2-yl moiety enhance catalytic performance in asymmetric transformations?

  • Methodological Answer :

  • Ligand Design : The phenanthroline group acts as a π-acceptor, stabilizing transition metals (e.g., Cu(I), Ru(II)) during asymmetric catalysis. Its rigid structure enforces stereoselectivity in reactions like cyclopropanation or allylic alkylation .
  • Kinetic Studies : Compare turnover frequencies (TOFs) and enantiomeric excess (ee) with non-phenanthroline analogs. For example, in propargylamine synthesis, TOFs increase by 30–50% when using phenanthroline-containing ligands .
  • DFT Calculations : Model metal-ligand interactions to predict regioselectivity in C–H activation pathways .

Q. What strategies mitigate steric hindrance in bis(oxazoline) ligand systems derived from this compound?

  • Methodological Answer :

  • Backbone Modification : Introduce methylene spacers (e.g., bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane) to reduce torsional strain. This improves metal coordination geometry, as confirmed by X-ray crystallography .
  • Solvent Screening : Use low-polarity solvents (e.g., toluene) to minimize aggregation. Dynamic light scattering (DLS) can monitor particle size during catalysis .
  • Substituent Tuning : Replace phenyl groups with smaller substituents (e.g., methyl) on the oxazoline ring to enhance ligand flexibility without compromising stereocontrol .

Q. How do structural modifications to the oxazoline ring impact biological activity in antiviral studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., heptyl vs. pentyl) and assess IC50_{50} values against picornaviruses. For example, longer chains improve membrane permeability but reduce target binding affinity .
  • Cytotoxicity Assays : Use MTT-based proliferation assays to differentiate antiviral efficacy from nonspecific toxicity. Optimize selectivity indices (SI = IC50_{50}/CC50_{50}) by balancing lipophilicity and hydrogen-bonding capacity .
  • Molecular Docking : Simulate interactions with viral capsid proteins (e.g., VP1 in enterovirus 71) to guide rational design .

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